Avocadene

Übersicht

Beschreibung

Avocadene is a polyhydroxylated fatty alcohol derived from the avocado (Persea americana). This compound is known for its unique structure and significant biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties . This compound is often studied alongside avocadyne, another polyhydroxylated fatty alcohol, due to their similar structures and complementary biological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Avocadene can be synthesized from avocado seed extracts. The process involves the extraction of avocado seeds using ethyl acetate, followed by purification to obtain a fraction pure in this compound and avocadyne at a 1:1 molar ratio . The synthetic route typically includes:

Extraction: Avocado seeds are ground and extracted with ethyl acetate.

Purification: The extract is purified using column chromatography to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The seeds are processed in bulk, and the extraction is carried out using industrial-grade solvents. The purification process is optimized for high yield and purity, often involving advanced chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Avocadene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of this compound can yield saturated alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces saturated alcohols.

Substitution: Produces substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Avocadene has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex molecules.

Biology: Studied for its role in cellular metabolism and signaling pathways.

Wirkmechanismus

Avocadene exerts its effects primarily by targeting mitochondria and inhibiting fatty acid oxidation. This inhibition leads to selective apoptosis in leukemia cells and reversal of insulin resistance in diet-induced obesity . The molecular targets include enzymes involved in the fatty acid oxidation pathway, and the suppression of this pathway is critical for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Avocadene is often compared with other polyhydroxylated fatty alcohols such as avocadyne and avocadenol-A. These compounds share similar structures but differ in their specific biological activities:

Avocadyne: Known for its anti-leukemia and anti-viral properties.

Avocadenol-A: Exhibits significant larvicidal activity against mosquito species.

The uniqueness of this compound lies in its ability to form a eutectic mixture with avocadyne, enhancing its incorporation into drug delivery systems and improving the bioavailability of therapeutic agents .

Biologische Aktivität

Avocadene, a polyhydroxylated fatty alcohol derived from avocados, has garnered attention for its potential biological activities, particularly in the context of cancer and metabolic disorders. This article reviews the available literature on this compound's biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

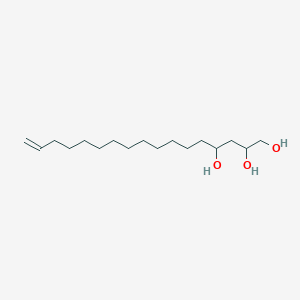

Chemical Structure and Properties

This compound is part of a larger class of compounds known as acetogenins, which are characterized by their unique long-chain fatty acid structure. Specifically, this compound is noted for its terminal unsaturation and odd-numbered carbon chain, which are critical for its biological activity. The structural features of this compound contribute to its ability to modulate mitochondrial metabolism, particularly in cancer cells.

Inhibition of Fatty Acid Oxidation (FAO)

One of the primary mechanisms through which this compound exerts its effects is the inhibition of fatty acid oxidation. Research indicates that this compound significantly suppresses FAO in acute myeloid leukemia (AML) cells, leading to cell death while sparing normal blood cells. This selective toxicity is attributed to this compound's ability to bind to very long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the fatty acid oxidation pathway.

- Key Findings :

Anticancer Properties

This compound has been studied for its anticancer properties, particularly in the context of leukemia. The compound is part of the Avo-B mixture, which has shown significant efficacy against AML cells by inducing apoptosis through metabolic disruption.

- Case Study : In a study examining the effects of Avo-B on AML cells, this compound was found to be the most potent FAO inhibitor, leading to substantial reductions in cell viability .

Antimicrobial Effects

In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been reported to inhibit the growth of gram-positive bacteria and other microbial pathogens. This suggests potential applications in developing natural antimicrobial agents.

- Research Findings : this compound's antimicrobial properties were highlighted in studies demonstrating its effectiveness against various microbial strains .

Comparative Analysis with Avocadyne

This compound is often studied alongside avocadyne, another avocado-derived compound. While both share similar structural characteristics and biological activities, their potency and mechanisms can differ significantly.

| Property | This compound | Avocadyne |

|---|---|---|

| IC50 (AML Cells) | 11.53 µM | 3.10 µM |

| Mechanism | Inhibits FAO via VLCAD | Induces apoptosis through FAO suppression |

| Antimicrobial Activity | Yes | Yes |

Future Directions and Applications

The promising biological activities of this compound suggest several potential applications:

- Cancer Therapy : Given its selective toxicity towards cancer cells, this compound could be further explored as a therapeutic agent for AML and potentially other cancers.

- Natural Antimicrobials : Its antimicrobial properties warrant investigation for use in food preservation or as a natural alternative to synthetic antibiotics.

- Nutraceutical Development : As part of avocado's bioactive profile, this compound can be incorporated into functional foods aimed at improving health outcomes related to metabolic diseases.

Eigenschaften

IUPAC Name |

heptadec-16-ene-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEHQWFIOMAGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCC(CC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001003849 | |

| Record name | Heptadec-16-ene-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Avocadene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83797-45-9 | |

| Record name | 16-Heptadecene-1,2,4-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83797-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Heptadecene-1,2,4-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083797459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadec-16-ene-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avocadene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C | |

| Record name | Avocadene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Avocadene's anticancer activity?

A1: this compound, a polyhydroxylated fatty alcohol found in avocados, exhibits anticancer activity, particularly against leukemia cells. While this compound is often found in a 1:1 mixture with Avocadyne called Avocatin-B [], research suggests that this compound itself is a potent inhibitor of fatty acid oxidation (FAO) []. By suppressing FAO, this compound disrupts the energy metabolism of leukemia cells, leading to their elimination. Importantly, this compound appears to spare healthy blood cells [], indicating a potential therapeutic window.

Q2: How does this compound's structure contribute to its stability under food processing conditions?

A2: this compound, along with other acetogenins like persediene and persenones, demonstrates remarkable stability under various food processing conditions, including high temperatures (≤120°C), high hydrostatic pressure (HHP; 300–600 MPa), and varying pH levels []. This stability is attributed, in part, to the presence of a keto or trans-enone group at the C-4 position in the aliphatic chain of these molecules. This structural feature potentially contributes to antioxidant activity by supporting hydrogen donation to surrounding carbon atoms, thereby enhancing stability [].

Q3: What analytical methods are employed to quantify this compound in avocado fruit?

A3: While initial methods for detecting avocado seed polyhydroxylated fatty alcohols (PFAs) relied on NMR spectroscopy and GC-MS, these techniques lacked quantitative accuracy []. A more sensitive and accurate method utilizes LC-MS for the quantitation of this compound and Avocadyne in both avocado seed and pulp extracts []. This method offers a reliable linear response range and allows for precise quantification of these compounds.

Q4: Can this compound be used as an antimicrobial agent in food preservation?

A4: Research indicates that this compound, often in the form of enriched acetogenin extracts (EAE) from avocado seeds, exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, including spore-forming species like Clostridium sporogenes, C. perfringens, Bacillus subtilis, and Alicyclobacillus acidocaldarius [, ]. Studies show that this compound-rich extracts effectively inhibit the growth of these bacteria, even surpassing the efficacy of commercial preservatives like Nisaplin® and Mirenat® in some cases [].

Q5: What is the potential of this compound for treating bacterial contamination in food?

A5: this compound, specifically an avocado seed extract commercially available as Avosafe®, has demonstrated promising results in controlling Listeria monocytogenes contamination in a refrigerated meat model system []. The extract effectively inhibited L. monocytogenes growth, reducing a 3-log inoculum to undetectable levels within 3 hours at 4°C []. This highlights the potential of this compound as a natural food preservative to enhance food safety.

Q6: Are there any known challenges or limitations associated with using this compound in practical applications?

A6: While this compound demonstrates potential in various applications, there are challenges to consider. For instance, although this compound remains stable under HHP processing, storage studies of a model food system revealed a gradual decline in its concentration over time (63% reduction at 25°C and 32% at 4°C over 42 days) []. This highlights the need for further research to optimize formulation strategies and storage conditions to maintain this compound's efficacy in food products.

Q7: How does the structure of this compound and its related compounds influence their mosquito larvicidal activity?

A7: While this specific question isn't directly addressed in the provided research abstracts, it is known that structural variations in related compounds like those found in unripe avocado fruit peel can significantly impact their biological activity, including mosquito larvicidal properties []. Further research is necessary to delve into the structure-activity relationships of this compound and its analogs specifically for their mosquito larvicidal potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.